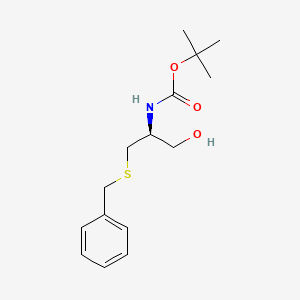

Boc-D-cys(bzl)-OL

Description

Contextualization within Protected Amino Acid Building Blocks

In the realm of peptide synthesis, the use of protected amino acids is fundamental. altabioscience.com Amino acids possess at least two reactive functional groups: an amino group and a carboxylic acid group. Many, like cysteine, also have reactive side chains. To build a peptide chain in a controlled, stepwise manner, it is essential to temporarily block these reactive sites to prevent unwanted side reactions. altabioscience.com This is achieved through the use of protecting groups. iris-biotech.de

The Boc group is a widely used protecting group for the α-amino group of amino acids. altabioscience.comrsc.org Its popularity stems from its stability under various reaction conditions and its facile removal with acid. rsc.org The benzyl (B1604629) group serves as a robust protecting group for the thiol (-SH) group of the cysteine side chain, which is highly nucleophilic and prone to oxidation. weebly.comthieme-connect.de

Table 1: Common Protecting Groups in Peptide Synthesis

| Functional Group | Protecting Group | Abbreviation | Cleavage Condition |

|---|---|---|---|

| α-Amino | tert-Butyloxycarbonyl | Boc | Acidic (e.g., TFA) rsc.org |

| α-Amino | 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic (e.g., piperidine) iris-biotech.dersc.org |

| Thiol (Cysteine) | Benzyl | Bzl | Strong acid (HF) or sodium in liquid ammonia (B1221849) weebly.com |

| Thiol (Cysteine) | Trityl | Trt | Mildly acidic researchgate.net |

| Thiol (Cysteine) | Acetamidomethyl | Acm | Mercury(II) or iodine frontiersin.org |

| Carboxyl (Asp/Glu) | tert-Butyl | tBu | Acidic (e.g., TFA) iris-biotech.de |

Significance as a Chirally Pure Precursor in Organic Synthesis

The "D" in Boc-D-cys(bzl)-OL signifies that it is derived from D-cysteine, the non-proteinogenic enantiomer (mirror image) of the naturally occurring L-cysteine. The stereochemistry of amino acids is critical for the structure and function of the final peptide or molecule. The use of chirally pure starting materials like this compound is paramount in the synthesis of pharmaceuticals and other biologically active compounds, as different enantiomers can have vastly different, and sometimes harmful, biological effects. nih.govgoogle.com

The reduction of the carboxylic acid to an alcohol to form an amino alcohol is another significant feature. Chiral amino alcohols are valuable precursors in the synthesis of a wide range of molecules, including chiral ligands for asymmetric catalysis, and as components of pharmaceutically active compounds. researchgate.netrsc.orgorganic-chemistry.org The ability to introduce a specific stereocenter via a readily available building block like this compound simplifies complex synthetic routes and ensures the stereochemical integrity of the final product. google.com

The synthesis of chirally pure amino alcohols can be achieved through various methods, including the reduction of the corresponding N-protected amino acids. researchgate.net For instance, the reduction of Boc-Cys(Bzl)-OH to Boc-Cys(Bzl)-ol has been reported with high yield and without loss of enantiomeric purity using reagents like sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al). researchgate.net

Historical Trajectory of Thiol Protecting Groups in Peptide Chemistry

The protection of the highly reactive thiol group of cysteine has been a long-standing challenge and a key area of development in peptide chemistry. rsc.orgresearchgate.netrsc.org The reactive nature of the thiol makes it susceptible to side reactions like alkylation and oxidation to form disulfides. rsc.org

The benzyl (Bzl) group was one of the earliest and most widely used protecting groups for the cysteine thiol. researchgate.net Its stability to the acidic conditions used for Boc group removal made it a suitable partner in the "Boc/Bzl" strategy for solid-phase peptide synthesis. rsc.org A landmark achievement that highlighted the utility of the benzyl group was the first chemical synthesis of the peptide hormone oxytocin (B344502) by Vincent du Vigneaud in 1953, which utilized S-benzyl-cysteine. researchgate.net

However, the removal of the benzyl group requires harsh conditions, typically treatment with sodium in liquid ammonia or strong acids like anhydrous hydrogen fluoride (B91410) (HF), which can sometimes lead to side reactions. weebly.comgoogle.com This limitation spurred the development of a wide array of alternative thiol protecting groups with varying stabilities and deprotection conditions, allowing for more sophisticated and regioselective disulfide bond formation in complex peptides. rsc.orgresearchgate.netrsc.org

Over the decades, more than 60 different thiol protecting groups have been reported, each with specific applications. rsc.orgresearchgate.net These include the trityl (Trt), acetamidomethyl (Acm), and various substituted benzyl groups, which offer milder deprotection methods. researchgate.netchemimpex.com Despite the availability of these newer groups, the benzyl group remains a relevant and utilized protecting group in many synthetic applications due to its robustness and historical significance. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(2S)-1-benzylsulfanyl-3-hydroxypropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3S/c1-15(2,3)19-14(18)16-13(9-17)11-20-10-12-7-5-4-6-8-12/h4-8,13,17H,9-11H2,1-3H3,(H,16,18)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEZQRZMTIJTPIY-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)CSCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CO)CSCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Boc D Cys Bzl Ol

Direct Reduction Strategies from Boc-D-Cys(Bzl)-OH

The conversion of the carboxylic acid functionality in N-protected amino acids to a primary alcohol offers a valuable class of chiral building blocks. benthamopen.com Several methods have been developed for this transformation, primarily centered around the use of hydride-based reducing agents.

Application of Sodium Bis(2-methoxyethoxy)aluminum Hydride (Vitride/Red-Al)

Sodium bis(2-methoxyethoxy)aluminum hydride, commercially known as Vitride or Red-Al, has proven to be an effective reagent for the direct reduction of N-protected amino acids, including Boc-D-Cys(Bzl)-OH, to their corresponding amino alcohols. researchgate.net This method is particularly advantageous as it often proceeds rapidly and cleanly, yielding pure N-protected amino alcohols in high yields without the need for prior derivatization of the carboxylic acid. researchgate.net The reaction is typically carried out in a suitable solvent like toluene. researchgate.net

Research has demonstrated that the reduction of various N-tert-butoxycarbonylamino acids using Vitride is a very fast process and provides highly pure products. researchgate.net In one study, the reduction of Boc-Cys(Bzl)-OH to Boc-Cys(Bzl)-ol resulted in a 98% yield. researchgate.net

Exploration of Other Hydride-Based Reducing Agents

While Vitride is highly effective, other hydride-based reducing agents are also employed for the reduction of carboxylic acids and their derivatives. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting carboxylic acids and esters to primary alcohols. masterorganicchemistry.comlibretexts.org However, its high reactivity necessitates careful handling and it can sometimes lead to side reactions. jocpr.com

Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent and is generally not strong enough to reduce carboxylic acids directly. libretexts.org To utilize NaBH₄, the carboxylic acid is typically activated first. Common activation methods include conversion to a mixed anhydride (B1165640) or an active ester. benthamopen.com For instance, reacting the N-protected amino acid with ethyl chloroformate or isobutyl chloroformate in the presence of a base like N-methylmorpholine generates a mixed anhydride, which is then reduced in situ with NaBH₄. core.ac.ukbas.bg This mixed-anhydride method has been shown to produce satisfactory yields with minimal racemization. core.ac.uk

Another approach involves the use of 1,1'-carbonyldiimidazole (B1668759) (CDI) to activate the carboxylic acid, forming an imidazolide (B1226674) intermediate that is subsequently reduced with NaBH₄. benthamopen.com This one-pot procedure is known for its mild conditions, short reaction times, and high yields. benthamopen.com

The table below summarizes the application of various hydride-based reducing agents in the synthesis of amino alcohols.

| Reducing Agent | Substrate | Key Features | Reference(s) |

| Sodium Bis(2-methoxyethoxy)aluminum Hydride (Vitride/Red-Al) | N-protected amino acids | Direct, rapid reduction; High yields; High purity | researchgate.net |

| Lithium Aluminum Hydride (LiAlH₄) | Carboxylic acids, Esters | Strong reducing agent | masterorganicchemistry.comlibretexts.org |

| Sodium Borohydride (NaBH₄) with Mixed Anhydride | N-protected amino acids | Mild conditions; Good yields; Low racemization | core.ac.ukbas.bg |

| Sodium Borohydride (NaBH₄) with CDI activation | N-protected amino acids | One-pot procedure; Mild conditions; High yields | benthamopen.com |

Modified Procedures for Carboxylic Acid Reduction to Alcohol

Several modified procedures have been developed to enhance the efficiency and selectivity of the reduction of carboxylic acids to alcohols, particularly for sensitive substrates like protected amino acids. One such method involves the use of 1-propanephosphonic acid cyclic anhydride (T3P) as an acid activator in conjunction with sodium borohydride. researchgate.net This approach has been shown to be effective for a variety of N-protected amino acids. researchgate.net

Another strategy employs ethyl-2-cyano-2-(2-nitrophenylsulfonyloxyimino)acetate (ortho-NosylOXY) for acid activation, followed by reduction with NaBH₄, yielding β-amino alcohols in good yields. researchgate.net This method is compatible with various N-protecting groups and is noted for its ability to suppress racemization. researchgate.net

Stereocontrol and Enantiomeric Purity in Synthesis

Maintaining the chiral integrity of the amino acid starting material is paramount during the synthesis of Boc-D-cys(bzl)-OL. Racemization, the conversion of a chiral molecule into an equal mixture of enantiomers, can be a significant side reaction, particularly under harsh reaction conditions. peptide.com

Methods for Maintaining Chiral Integrity

The choice of reducing agent and reaction conditions plays a crucial role in preventing racemization. The direct reduction of N-protected amino acids with Vitride has been reported to be a racemization-free procedure. researchgate.net Similarly, the mixed anhydride method using NaBH₄, when performed under controlled conditions, shows little racemization. core.ac.uk

The use of certain protecting groups on the imidazole (B134444) nitrogen of histidine has been shown to significantly reduce racemization during peptide coupling, a principle that can be extended to other reactions involving chiral centers. peptide.com For cysteine derivatives, the choice of the thiol protecting group can also influence the extent of racemization. bachem.com The benzyl (B1604629) (Bzl) group is a common choice for protecting the thiol group of cysteine. rsc.org

The following table outlines strategies for maintaining chiral integrity.

| Method | Key Strategy | Outcome | Reference(s) |

| Vitride Reduction | Direct reduction of N-protected amino acid | Racemization-free | researchgate.net |

| Mixed Anhydride/NaBH₄ | Controlled reaction conditions | Little racemization | core.ac.uk |

| CDI Activation/NaBH₄ | Mild, one-pot reaction | Lack of racemization | benthamopen.com |

| Protecting Group Strategy | Use of appropriate protecting groups | Suppression of racemization | peptide.combachem.com |

Monitoring and Preventing Racemization During Formation

Careful monitoring of the reaction is essential to detect and prevent racemization. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate and quantify enantiomers, thereby determining the enantiomeric purity of the product. researchgate.netwindows.net By derivatizing the amino alcohol product with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), the resulting diastereomers can be separated by HPLC, allowing for the detection of even small amounts of the undesired enantiomer. researchgate.net

Preventative measures include using mild reaction conditions, minimizing reaction times, and avoiding strong bases, which are known to promote racemization. peptide.combachem.com For instance, in peptide synthesis, adding HOBt (1-hydroxybenzotriazole) is a common practice to suppress racemization during coupling reactions. peptide.com In the context of reducing Boc-D-Cys(Bzl)-OH, ensuring the reaction goes to completion without prolonged exposure to the reducing agent or elevated temperatures is crucial. researchgate.net

Applications in Peptide and Peptidomimetic Chemistry

Contribution to Regioselective Disulfide Bond Formation.researchgate.netresearchgate.net

The formation of specific, or regioselective, disulfide bonds is critical for the structure and function of many peptides. researchgate.net The S-benzyl protecting group of Boc-D-cys(bzl)-OL plays a key role in strategies aimed at controlling disulfide bridge connectivity. nih.gov By employing a combination of different cysteine protecting groups with varying labilities (an orthogonal protection scheme), chemists can selectively deprotect specific cysteine residues and form disulfide bonds in a stepwise manner. rsc.orgnih.gov For example, a peptide could be synthesized with one cysteine protected by an acid-labile group like trityl (Trt) and another by the more robust benzyl (B1604629) (Bzl) group. The Trt group can be removed selectively to form the first disulfide bond, leaving the Bzl-protected cysteine intact for a subsequent, separate oxidation step. bachem.com This controlled approach prevents the random formation of incorrect disulfide isomers, which is a common challenge when multiple cysteine residues are deprotected simultaneously. bachem.comnih.gov

Table 2: Common Cysteine Protecting Groups and Their Cleavage Conditions

| Protecting Group | Abbreviation | Typical Cleavage Conditions | Strategy Compatibility |

| Acetamidomethyl | Acm | Iodine, Mercury(II) acetate | Fmoc, Boc |

| Trityl | Trt | Mild acid (e.g., TFA), Iodine | Fmoc |

| Benzyl | Bzl | Strong acid (e.g., HF) | Boc |

| 4-methoxybenzyl | Mob | Strong acid (e.g., HF) | Boc |

| tert-Butyl | tBu | Strong acid (e.g., HF, TFMSA) | Fmoc |

| tert-Butylthio | StBu | Reducing agents (e.g., thiols) | Fmoc, Boc |

This table highlights the diverse cleavage chemistries that enable regioselective disulfide bond formation.

Design and Synthesis of C-Terminal Peptide Alcohols.google.comresearchgate.net

This compound is a direct precursor for the synthesis of peptides with a C-terminal alcohol, a modification that can significantly alter a peptide's biological properties. google.com The synthesis of C-terminal peptide alcohols cannot be achieved through standard SPPS methods, which rely on a carboxylic acid anchor to the resin. google.com Therefore, building blocks like this compound are essential. One approach involves the reductive cleavage of a peptide-ester linkage from the resin using reagents like sodium borohydride (B1222165), which converts the C-terminal residue to its corresponding alcohol. polypeptide.com

Replacing the C-terminal carboxylic acid with an alcohol group can enhance a peptide's metabolic stability. lifetein.com The C-terminal alcohol moiety renders the peptide resistant to degradation by certain exopeptidases, potentially prolonging its duration of action in biological systems. polypeptide.com This increased stability is a desirable attribute for therapeutic peptides. Furthermore, these modified peptides serve as valuable tools in research, including structure-activity relationship (SAR) studies, and as precursors for synthesizing other important classes of compounds like peptide aldehydes, which are known protease inhibitors. google.com The ability to create more stable and functionally diverse peptides underscores the utility of precursors like this compound in modern medicinal chemistry and peptide science. lookchem.com

Employment in the Construction of Cyclic Peptides and Peptidomimetics

The generation of cyclic peptides and peptidomimetics is a key strategy in drug discovery to enhance metabolic stability, receptor selectivity, and bioavailability compared to their linear counterparts. google.comresearchgate.net The inherent reactivity of the cysteine thiol group makes it a prime target for cyclization strategies, often through the formation of a disulfide bridge. lifetein.com.cn

Incorporation into Macrocyclic Architectures

This compound and its related protected cysteine analogs are instrumental in the synthesis of macrocyclic peptides. justia.com The synthesis of these complex structures often involves a multi-step process where linear peptide precursors are first assembled and then cyclized. For instance, in the synthesis of octreotide (B344500), a cyclic octapeptide analog of somatostatin (B550006), a common strategy involves the condensation of peptide fragments, one of which could be derived from a protected cysteinol derivative. google.comgoogle.com The Boc and Bzl protecting groups ensure that the respective functional groups remain inert during the coupling of other amino acids in the sequence. rsc.org Once the linear peptide is assembled, these protecting groups can be selectively removed to facilitate cyclization.

The benzyl group on the cysteine thiol is typically stable under the acidic conditions used to remove the Boc group, providing orthogonality. rsc.org This allows for the deprotection of the N-terminus for chain elongation while the thiol remains protected. The final cyclization to form a disulfide bridge often involves the removal of the S-benzyl group and subsequent oxidation. peptide.com This approach has been utilized in the synthesis of various macrocyclic structures, including those with therapeutic potential. justia.com

| Protected Amino Acid | Protecting Group Strategy | Application in Macrocyclization |

| This compound | Boc for N-terminus, Bzl for thiol | Stepwise synthesis of linear precursors for cyclic peptides like octreotide analogs. google.comgoogle.com |

| Boc-Cys(Acm)-OH | Boc for N-terminus, Acm for thiol | Used in the synthesis of cyclic peptides where the Acm group is removed by iodine, which also facilitates disulfide bond formation. peptide.com |

| Fmoc-Cys(Trt)-OH | Fmoc for N-terminus, Trt for thiol | Employed in solid-phase peptide synthesis (SPPS) for creating cyclic peptides. google.com |

Development of Constrained Peptide Analogues

Constraining the conformation of a peptide through cyclization or the incorporation of non-natural amino acids can lead to enhanced biological activity and selectivity. google.comrsc.org The use of D-amino acids, such as in this compound, is a common strategy to introduce conformational constraints and increase resistance to proteolytic degradation. rsc.orgnih.gov

Research has shown that the stereochemistry of cysteine residues can significantly impact the binding affinity and selectivity of somatostatin analogues for their receptors. nih.gov By incorporating D-cysteine derivatives, chemists can systematically probe the structure-activity relationship of these peptides. The synthesis of these constrained analogues often follows solid-phase peptide synthesis (SPPS) protocols, where protected amino acids like this compound are sequentially added to a growing peptide chain on a resin support. rsc.orgnih.gov This methodical approach allows for precise control over the peptide sequence and the introduction of various modifications to fine-tune the molecule's properties.

Role in Bioconjugation Chemistry for Research Applications

Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, is a powerful tool in molecular biology and drug development. lookchem.com Protected cysteine derivatives, including this compound, play a crucial role in this field. lookchem.com

Facilitation of Directed Attachment to Research Substrates

The thiol group of cysteine is a highly reactive nucleophile, making it an ideal handle for conjugation to various substrates such as nanoparticles, fluorescent dyes, or other biomolecules. lifetein.com.cnlookchem.com The benzyl protecting group in this compound allows for the strategic unmasking of this thiol group at a desired stage of the synthesis. lookchem.com

For example, a peptide containing a deprotected cysteine residue can be selectively attached to a substrate functionalized with a thiol-reactive group, such as a maleimide (B117702). This directed attachment is fundamental in creating targeted drug delivery systems and diagnostic tools. lookchem.com In the synthesis of peptide-PNA (peptide nucleic acid) conjugates designed to target tumor tissue, Boc-protected amino acids, including those with benzyl-protected side chains, are utilized in a stepwise synthesis. researchgate.net This strategy enables the creation of complex biomolecules with specific targeting capabilities.

Controlled Modification of Peptides and Proteins in Molecular Biology Studies

The ability to selectively modify peptides and proteins is essential for studying their structure, function, and interactions. lookchem.com Protected cysteine derivatives like Boc-Cys(Acm)-OH and this compound are valuable reagents in this context. peptide.comlookchem.com The use of orthogonal protecting groups allows for the site-specific modification of a peptide chain. researchgate.net

Advanced Methodological Considerations in the Application of Boc D Cys Bzl Ol

Optimization of Coupling Reactions in Peptide Assembly

The incorporation of Boc-D-cys(bzl)-OL into a peptide sequence requires careful optimization of coupling reactions to ensure high efficiency and minimize side reactions. The choice of coupling reagent is critical. While N,N'-dicyclohexylcarbodiimide (DCC) was a foundational reagent in peptide synthesis, its use can lead to the formation of N-acylurea byproducts and racemization. rsc.org More modern coupling reagents are often preferred for their improved performance.

A common strategy involves the use of pre-formed active esters, such as N-hydroxysuccinimide (NHS) esters. For instance, the synthesis of a key pentapeptide intermediate of Atosiban, NH2-Ile-Thr(Bzl)-Asn-Cys(Bzl)-Pro-COOH, has been successfully achieved using an N,O-bis(trimethylsilyl)acetamide (BSA)/NHS strategy. researchgate.net This method proved to be efficient and did not require chromatographic purification. researchgate.net

In solid-phase peptide synthesis (SPPS), particularly with the Boc/Bzl protection scheme, a typical cycle involves the removal of the Boc group with trifluoroacetic acid (TFA), neutralization with a base like triethylamine, and then coupling of the next Boc-protected amino acid. seplite.com High concentrations of the activated Boc-amino acid, often as an O-benzotriazole (OBt) ester, are used to drive the coupling reaction to completion. researchgate.net The efficiency of these coupling steps is crucial, especially in the synthesis of long peptides, to avoid the accumulation of deletion sequences. researchgate.net

The table below summarizes common coupling reagents and their general applications in peptide synthesis.

| Coupling Reagent | Common Applications & Characteristics |

| Dicyclohexylcarbodiimide (B1669883) (DCC) | One of the earliest coupling reagents; can lead to N-acylurea byproduct formation. rsc.org |

| N,N'-Diisopropylcarbodiimide (DIC) | Similar to DCC but the urea (B33335) byproduct is more soluble, facilitating removal. |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) | Efficient coupling with minimal racemization. |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) | Similar to PyBOP, widely used in both solution and solid-phase synthesis. |

| N-Hydroxysuccinimide (NHS) esters | Used to form active esters for clean coupling reactions. researchgate.net |

Management of Thiol-Related Side Reactions during Synthesis

The thiol group of cysteine, even when protected by a benzyl (B1604629) (Bzl) group, presents challenges during peptide synthesis. rsc.org The sulfur atom is nucleophilic and susceptible to various side reactions. rsc.org

Strategies to Mitigate Undesired Alkylation and Oxidation

Alkylation: The tert-butyl cation generated during the acidic cleavage of the Boc protecting group can alkylate nucleophilic side chains, including the sulfur of cysteine. acsgcipr.org This can lead to the formation of S-tert-butylated byproducts. To prevent this, scavengers are added to the cleavage cocktail. Thioanisole (B89551) is a commonly used scavenger that can effectively trap the tert-butyl cations. nih.gov

Oxidation: The thiol group is prone to oxidation, which can lead to the formation of sulfoxides or disulfides. While the Bzl protecting group offers some stability, oxidation can still occur under certain conditions. Careful handling of reagents and the use of inert atmospheres can help minimize oxidation.

Other Side Reactions: In Fmoc-based synthesis, peptides with a C-terminal cysteine can undergo a base-catalyzed elimination of the protected thiol, leading to a dehydroalanine (B155165) residue. This can then react with piperidine (B6355638) (the Fmoc deprotection reagent) to form a 3-(1-piperidinyl)alanine byproduct. peptide.com While this compound is used in Boc/Bzl chemistry, this highlights the general reactivity of cysteine residues.

The following table outlines potential side reactions involving the cysteine thiol group and common mitigation strategies.

| Side Reaction | Description | Mitigation Strategy |

| S-Alkylation | Alkylation of the thiol group by carbocations generated during synthesis (e.g., from Boc deprotection). acsgcipr.org | Use of scavengers like thioanisole in cleavage cocktails. nih.gov |

| Oxidation | Oxidation of the thiol to sulfoxide (B87167) or disulfide. | Careful handling of reagents, use of inert atmosphere. |

| Elimination/Addition | Base-catalyzed elimination of the protected thiol to form dehydroalanine, followed by addition of a nucleophile (more common in Fmoc chemistry). peptide.com | Use of sterically bulky protecting groups. peptide.com |

Orthogonal Deprotection Strategies for Complex Peptide Synthesis

Orthogonal protection schemes are fundamental to the synthesis of complex peptides, particularly those with multiple disulfide bonds or other site-specific modifications. rsc.orgthieme-connect.de An orthogonal set of protecting groups allows for the selective removal of one type of group without affecting others. thieme-connect.de

The Boc/Bzl strategy, in which this compound is a key component, is a classic example of a protection scheme. seplite.com The Boc group is labile to moderate acids like TFA, while the Bzl group requires a much stronger acid, such as hydrogen fluoride (B91410) (HF), for cleavage. seplite.comresearchgate.net This difference in lability, however, does not represent true orthogonality, as both are removed by acidolysis. researchgate.net Prolonged or repeated exposure to TFA can lead to some premature loss of the Bzl group. researchgate.net

For the synthesis of peptides with multiple disulfide bridges, a truly orthogonal set of cysteine protecting groups is required. peptide.comiris-biotech.de This allows for the sequential deprotection of specific cysteine pairs and their subsequent oxidation to form the correct disulfide linkages. bachem.com For example, one might use the acid-labile trityl (Trt) group, the fluoride-labile silyl (B83357) groups, and a group removable by reduction or oxidation in combination to achieve regioselective disulfide bond formation. The Bzl group on this compound fits into this scheme as a group that is stable to the conditions used to remove many other protecting groups but can be cleaved under strong acid conditions. thieme-connect.de

A study on the deprotection of cysteine side-chain protecting groups demonstrated a method using 2,2'-dithiobis(5-nitropyridine) (B1204645) (DTNP) in TFA to remove p-methoxybenzyl (Mob) and acetamidomethyl (Acm) groups. nih.govnih.gov This highlights the development of specific deprotection cocktails that can enhance the orthogonality of protecting group strategies.

The table below shows a selection of cysteine thiol protecting groups and their typical cleavage conditions, illustrating how an orthogonal strategy can be designed.

| Protecting Group | Abbreviation | Typical Cleavage Conditions | Orthogonality Class |

| Benzyl | Bzl | Strong acid (e.g., HF, TFMSA). seplite.com | Acid-labile (strong) |

| tert-Butoxycarbonyl | Boc | Moderate acid (e.g., TFA). fishersci.co.ukjkchemical.com | Acid-labile (mild) |

| Trityl | Trt | Mild acid, reductive cleavage. researchgate.net | Acid-labile (very mild) |

| Acetamidomethyl | Acm | Mercury(II) acetate, iodine, silver salts. google.comgoogle.com | Heavy metal ions, oxidative |

| 9-fluorenylmethoxycarbonyl | Fmoc | Base (e.g., piperidine). rsc.org | Base-labile |

Influence on Conformational Landscape and Topological Constraints of Peptides

The incorporation of a D-amino acid, such as D-cysteine, into a peptide chain can have a profound impact on its secondary and tertiary structure. nih.gov While L-amino acids naturally favor right-handed alpha-helices and specific beta-turn geometries, the introduction of a D-enantiomer can disrupt these structures or induce alternative conformations, such as left-handed helices or different types of beta-turns. mdpi.com

This conformational influence is a powerful tool in peptidomimetic design. By strategically placing D-amino acids, researchers can constrain the peptide into a specific bioactive conformation, potentially increasing its affinity for a target receptor and enhancing its biological activity and stability. nih.gov For example, the use of D-cysteine has been explored to create conformationally constrained peptide libraries for drug discovery. nih.gov

The benzyl group on the cysteine side chain also contributes to the conformational properties of the peptide through steric interactions. Furthermore, the ability of the deprotected D-cysteine to form disulfide bonds introduces significant topological constraints. These covalent cross-links dramatically reduce the conformational freedom of the peptide backbone, locking it into a specific cyclic structure. bachem.com The resulting cyclic peptides often exhibit increased proteolytic stability and enhanced biological activity due to their rigid and well-defined conformation. nih.gov

Studies on carboxypeptidase A complexed with D-cysteine have shown that the D-enantiomer induces specific conformational changes in the enzyme's active site, which differ from those induced by L-cysteine. acs.org This underscores the significant and stereospecific influence of D-amino acids on molecular interactions and peptide conformation.

Research on Derivatives and Analogues of Boc D Cys Bzl Ol

Synthesis of Cysteine Derivatives with Modified Side Chains for Specific Research Probes

The synthesis of cysteine derivatives with modified side chains is a key strategy for developing research probes to investigate biological processes. nih.govresearchgate.net The unique reactivity of the cysteine thiol group makes it a prime target for modification. nih.govresearchgate.net By replacing the S-benzyl protecting group of Boc-D-cys(bzl)-OL with other functionalities, researchers can introduce a variety of probes, including those that mimic post-translational modifications or act as photocaged analogues. rsc.org

One common approach is the S-alkylation of the cysteine thiol group. nih.govresearchgate.net This reaction allows for the introduction of a wide array of substituents, creating building blocks for peptide synthesis or for the direct modification of cysteine-containing peptides. nih.govresearchgate.net For instance, functionalities like azides, alkynes, and aldehydes can be installed, which then serve as handles for site-selective bioconjugation. rsc.org This is particularly useful in creating complex biomolecules like antibody-drug conjugates. rsc.org

Another strategy involves the use of different thiol-protecting groups that can also function as linkers or probes themselves. For example, a succinimide-based protecting group can act as both a protecting group and a linker to a solid-phase resin for the synthesis of ubiquitin activity-based probes. rsc.org The choice of protecting group and the modification strategy is crucial, as it can influence the solubility and reactivity of the resulting derivative. rsc.org

The development of these modified cysteine derivatives has significantly impacted chemical biology by enabling the creation of tools to study protein function and to develop peptides with therapeutic potential. nih.govresearchgate.net

Table 1: Examples of Side-Chain Modifications on Cysteine Derivatives for Research Probes

| Modification Type | Introduced Functionality | Application Example | Reference |

|---|---|---|---|

| S-Alkylation | Azides, Alkynes, Aldehydes | Site-selective bioconjugation for antibody-drug conjugates. rsc.org | rsc.org |

| Thiol Protection | Succinimide-based protecting group | Linker to solid-phase resin for ubiquitin probe synthesis. rsc.org | rsc.org |

| Photocaging | Photocaged analogues | Controlled activation of enzymes. rsc.org | rsc.org |

Functionalization at the Alcohol Moiety for Reporter or Affinity Tag Integration

The primary alcohol of this compound provides a valuable site for functionalization, allowing for the attachment of reporter groups or affinity tags. bas.bg This is often achieved through esterification or etherification reactions, which are generally compatible with the other protecting groups present in the molecule. bas.bgresearchgate.net

One common application is the synthesis of esters with molecules that possess desirable properties, such as antioxidant or photoprotective activities. bas.bg For example, Boc-Cys(Bzl)-ol has been esterified with cinnamic acids to create novel compounds with potential radical scavenging activity. bas.bg The synthesis typically involves activating the carboxylic acid of the tag (e.g., cinnamic acid) and then reacting it with the alcohol of Boc-Cys(Bzl)-ol in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). bas.bg

The integration of reporter tags, such as fluorescent dyes or biotin, at the alcohol position enables the tracking and detection of peptides or proteins into which the modified cysteine derivative is incorporated. Similarly, the attachment of affinity tags facilitates the purification and isolation of these biomolecules. The choice of linker between the alcohol and the tag is crucial to ensure that the tag does not interfere with the biological activity of the peptide.

The synthesis of these functionalized derivatives expands the utility of this compound beyond a simple amino acid building block, transforming it into a multifunctional tool for biochemical and biomedical research. bas.bgresearchgate.net

Table 2: Synthesis of Functionalized Boc-Cys(Bzl)-ol Derivatives

| Reagent 1 | Reagent 2 | Product | Purpose | Reference |

|---|---|---|---|---|

| Boc-Cys(Bzl)-OH | Isobutyl chloroformate, N-methylmorpholine, then NaBH4 | Boc-Cys(Bzl)-ol | Intermediate for further functionalization. bas.bg | bas.bg |

| Boc-Cys(Bzl)-ol | Cinnamic acid, DCC, DMAP | Cinnamate ester of Boc-Cys(Bzl)-ol | Introduction of a group with potential bioactivity. bas.bg | bas.bg |

Comparative Studies with Stereoisomeric Variants (e.g., L-Cys(Bzl)-ol)

Comparative studies between this compound and its L-stereoisomer, Boc-L-cys(bzl)-OL, are essential for understanding the role of stereochemistry in the biological activity and physical properties of peptides and other molecules. The spatial arrangement of the substituents around the chiral center can significantly influence molecular recognition, binding affinity, and enzymatic stability.

In peptide synthesis, the incorporation of a D-amino acid like D-cysteine can confer resistance to enzymatic degradation by proteases, which typically recognize and cleave peptide bonds involving L-amino acids. acs.org This strategy is often employed to increase the in vivo half-life of therapeutic peptides. For example, in the synthesis of analogues of the neuropeptide oxytocin (B344502), the inclusion of D-amino acids has been explored to enhance stability. acs.org

The synthesis of both D- and L-isomers of cysteine derivatives is therefore crucial for structure-activity relationship (SAR) studies. By systematically replacing an L-amino acid with its D-enantiomer, researchers can probe the steric and conformational requirements of a biological target. While direct comparative studies specifically on this compound versus its L-counterpart are not extensively detailed in the provided context, the principles of using D-amino acids in peptide chemistry are well-established and directly applicable. nih.govpolypeptide.com The synthesis of both isomers often follows similar synthetic routes, with the primary difference being the stereochemistry of the starting material. tandfonline.com

Table 3: Comparison of D- and L-Cysteine Derivatives in Peptides

| Aspect | L-Cysteine Derivative | D-Cysteine Derivative | Significance | Reference |

|---|---|---|---|---|

| Enzymatic Stability | Susceptible to degradation by proteases. | Generally resistant to proteolysis. | Increased in vivo half-life of peptides. | acs.org |

| Peptide Conformation | Contributes to the natural peptide conformation. | Can induce specific turns or alter secondary structure. | Influences receptor binding and selectivity. | nih.gov |

| Biological Activity | The naturally occurring isomer in most bioactive peptides. | Can lead to altered or enhanced biological activity. | Important for structure-activity relationship (SAR) studies. | nih.gov |

| Synthesis | Synthesized from naturally abundant L-cysteine. | Synthesized from D-cysteine or via stereochemical inversion. | Allows for the creation of stereoisomeric libraries for screening. | tandfonline.com |

Broader Applications in Biochemical Research and Drug Discovery Methodologies

Development of Research Reagents for Enzymatic and Protein Interaction Studies

The incorporation of C-terminal amino alcohols, derived from precursors like Boc-D-cys(bzl)-OL, into peptide chains is a key strategy for developing sophisticated research reagents. The replacement of the C-terminal carboxylate with an alcohol group fundamentally alters the molecule's electronic and steric properties. This change can enhance binding affinity and specificity to proteins by eliminating negative charge and introducing new hydrogen-bonding capabilities.

Furthermore, peptide alcohols are stable analogs of peptide acids and can serve as precursors for the synthesis of peptide aldehydes. google.com Peptide aldehydes are a well-established class of protease inhibitors, where the aldehyde warhead covalently interacts with the active site of enzymes. Therefore, a peptide synthesized with a C-terminal alcohol can be oxidized to the corresponding aldehyde, creating a potent tool for studying enzyme mechanisms and protein interactions.

Rational Design of Peptides for Exploring Biological Targets and Mechanisms

Rational drug design leverages chemical modifications to optimize the interaction of a molecule with its biological target. This compound provides a C-terminal alcohol moiety that is crucial for designing peptides with improved pharmacological profiles. C-terminal alcohols are a feature of several potent and biologically active compounds, including the metabolically stable somatostatin (B550006) analog, Octreotide (B344500). google.com The modification can lead to enhanced stability against degradation by carboxypeptidases, prolonging the peptide's half-life and bioavailability. This stability is critical for developing effective therapeutic candidates and research probes for exploring complex biological systems.

In the field of receptor pharmacology, C-terminal modifications are instrumental in fine-tuning ligand-receptor interactions. G protein-coupled receptors (GPCRs), such as opioid and neurokinin receptors, are common targets for therapeutics that respond to hormones and neurotransmitters. nih.gov The design of ligands for these receptors often involves modifying the peptide backbone or its termini to achieve desired effects (agonist or antagonist activity).

The C-terminal alcohol can form hydrogen bonds with residues in the receptor's binding pocket that would not be possible with a carboxylate group. nih.gov This can alter the ligand's binding mode and signaling properties. For instance, the potent enkephalin analogue Tyr-D-Ala-Gly-MePhe-Met-(O)-ol features a C-terminal alcohol, highlighting the importance of this modification in achieving high potency at opioid receptors. google.com The use of a D-amino acid like D-cysteine adds another layer of design, as it can induce specific peptide conformations (e.g., turns) that are recognized by the receptor, while the benzyl (B1604629) protection on the cysteine side-chain allows for further site-specific modifications or can be removed to reveal a reactive thiol group.

Peptidic enzyme inhibitors are designed to mimic the substrate of an enzyme, thereby blocking its activity. As mentioned, peptide alcohols are direct precursors to peptide aldehydes, which are highly effective inhibitors of cysteine proteases like cathepsins. google.com Cathepsin K, a cysteine protease involved in bone resorption, is a major target for osteoporosis therapies. A synthetic strategy could involve creating a peptide sequence that is recognized by Cathepsin K and incorporating a C-terminal alcohol using this compound. Subsequent oxidation of the alcohol to an aldehyde would yield a potent covalent inhibitor.

The table below outlines the strategic rationale for using a C-terminal alcohol in the design of enzyme inhibitors.

| Feature | Rationale in Inhibitor Design |

| C-terminal Alcohol | Serves as a stable precursor that can be converted to a reactive aldehyde "warhead". |

| Peptide Sequence | Designed for specific recognition by the target enzyme's active site. |

| D-Amino Acid | Induces specific secondary structures to enhance binding affinity and selectivity. |

| S-benzyl Group | Protects the cysteine thiol during synthesis; can be removed later for other modifications. |

Investigation of Protein Structure and Function through Modified Peptide Scaffolds

Modified peptides are invaluable tools for probing protein structure and function. The introduction of non-natural elements, such as a C-terminal alcohol, can stabilize specific secondary structures, like helices or turns. nih.gov The ability of the C-terminal alcohol to participate in hydrogen bonding with the peptide backbone can enforce a particular conformation. nih.gov

By creating a library of peptides with subtle structural variations using building blocks like this compound, researchers can systematically investigate which conformational features are critical for binding to a target protein. The D-configuration of the cysteine residue is particularly important in this context, as it can be used to introduce sharp turns in the peptide backbone, allowing the peptide to mimic complex protein epitopes. This approach provides deep insights into the molecular basis of protein-protein interactions.

Contribution to Fundamental Studies in Cellular Mechanisms

The development of potent and stable peptide-based tools enables the detailed study of cellular pathways. For example, by creating a highly selective and stable peptide inhibitor for a specific enzyme, researchers can dissect the role of that enzyme in complex cellular processes without the off-target effects common to many small molecule inhibitors. Peptides containing C-terminal alcohols have shown increased potency in various contexts, including as antimicrobial agents against Gram-negative bacteria. nih.gov This enhanced activity allows for more precise studies of bacterial defense mechanisms. The use of enantiopure amino alcohol derivatives as chiral ligands and catalysts also contributes to the synthesis of complex molecules needed for fundamental chemical and biological research. iris-biotech.de

Analytical and Characterization Techniques in Research

Spectroscopic Methods for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic techniques are fundamental to elucidating the molecular structure of a compound by probing how it interacts with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy would be the primary methods for confirming the connectivity of atoms in Boc-D-cys(bzl)-OL. In a hypothetical ¹H NMR spectrum, one would expect to see distinct signals corresponding to the protons of the tert-butoxycarbonyl (Boc) group, the benzyl (B1604629) (Bzl) group, and the cysteinol backbone. The chemical shifts and coupling patterns of the diastereotopic protons of the CH₂OH and CH₂S groups would be of particular interest for detailed conformational analysis.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands would be expected for the N-H bond of the carbamate, the C=O stretch of the Boc group, the C-O stretch of the alcohol, and aromatic C-H stretches from the benzyl group.

Mass Spectrometry (MS) : Mass spectrometry provides information about the mass-to-charge ratio of the molecule, allowing for the confirmation of its molecular weight. High-resolution mass spectrometry (HRMS) would yield a highly accurate mass measurement, further confirming the elemental composition (C₁₅H₂₃NO₃S). Fragmentation patterns observed in the mass spectrum would also help to verify the structure.

Table 7.1: Hypothetical Spectroscopic Data for this compound

| Technique | Feature | Expected Observation |

|---|---|---|

| ¹H NMR | Chemical Shift (δ) | Signals for Boc (~1.4 ppm), cysteinol backbone protons (CH, CH₂OH, CH₂S), and benzyl protons (~7.3 ppm). |

| ¹³C NMR | Chemical Shift (δ) | Resonances for all 15 carbon atoms, including the carbonyl of the Boc group, carbons of the benzyl ring, and the aliphatic carbons of the cysteinol backbone. |

| IR | Wavenumber (cm⁻¹) | ~3400 (O-H stretch), ~3300 (N-H stretch), ~1690 (C=O stretch), ~700-750 (aromatic C-H bend). |

Chromatographic Techniques for Purity and Identity Confirmation (e.g., HPLC, TLC)

Chromatography is indispensable for separating the target compound from any impurities, starting materials, or byproducts, thereby assessing its purity.

High-Performance Liquid Chromatography (HPLC) : HPLC is a primary tool for determining the purity of this compound. A typical analysis would involve using a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The purity would be determined by integrating the area of the peak corresponding to the product and expressing it as a percentage of the total area of all observed peaks.

Thin-Layer Chromatography (TLC) : TLC is a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity assessment. The compound is spotted on a silica (B1680970) gel plate, which is then developed in an appropriate solvent system. The position of the spot, represented by the retardation factor (Rƒ), is characteristic of the compound in that specific solvent system and can be used to distinguish it from other components.

Table 7.2: Representative Chromatographic Data for Purity Assessment

| Technique | Parameter | Typical Value |

|---|---|---|

| HPLC | Purity | >95% (as specified by chemical suppliers). |

Chiroptical Methods for Enantiomeric Purity Assessment (e.g., Optical Rotation)

Since this compound is a chiral molecule, it is crucial to confirm its enantiomeric purity, ensuring that it is the desired D-enantiomer and not contaminated with its L-enantiomer counterpart.

Optical Rotation : This classical technique measures the rotation of plane-polarized light by a solution of the chiral compound. The specific rotation, [α]ᴅ, is a physical constant for a given enantiomer under defined conditions (concentration, solvent, temperature, and wavelength). A measured value consistent with the expected value for the pure D-enantiomer would confirm its stereochemical identity. The L-enantiomer would have an equal but opposite specific rotation.

Table 7.3: Chiroptical Data for Enantiomeric Purity

| Technique | Parameter | Value |

|---|

Future Research Directions and Emerging Paradigms

Advancements in Atom-Economical and Stereoselective Synthetic Pathways for Boc-D-cys(bzl)-OL

The development of efficient, cost-effective, and environmentally benign synthetic routes is a cornerstone of modern chemistry. For this compound, future research will likely pivot from traditional multi-step procedures towards more streamlined, atom-economical, and stereoselective methodologies.

Stereoselectivity is paramount, and research into the stereoselective synthesis of protected cysteine derivatives continues to evolve. researchgate.netacs.orgnih.gov Methodologies such as the regio- and stereoselective ring-opening of aziridines derived from other amino acids (like threonine) with thiol nucleophiles present a powerful strategy for creating chiral centers with high fidelity. nih.gov Furthermore, the development of catalytic processes, such as ruthenium-catalyzed alkene-alkyne couplings or copper-catalyzed cross-coupling of cyclopropanols, exemplifies the trend towards highly efficient and atom-economical transformations that could be adapted for the synthesis of this compound precursors. researchgate.netnih.gov These advanced methods promise not only to reduce the number of synthetic steps but also to minimize the use of stoichiometric reagents, aligning with the principles of green chemistry. acs.org

Table 1: Comparison of Synthetic Strategies for Amino Alcohols

| Feature | Traditional Pathway (e.g., from Boc-D-Cys(Bzl)-OH) | Emerging Atom-Economical Pathway |

|---|---|---|

| Starting Material | Protected D-Cysteine | D-Threonine or other chiral precursors |

| Key Transformation | Carboxylic acid reduction | Catalytic ring-opening of aziridines, cyclopropanol (B106826) chemistry |

| Stereocontrol | Relies on chiral pool of starting material | High stereoselectivity achieved through asymmetric catalysis |

| Atom Economy | Moderate; involves multiple protection/deprotection steps | High; fewer steps and reagents, catalytic turnover nih.gov |

| Scalability | Established but can be resource-intensive | Potentially more efficient and scalable scholaris.ca |

Integration into Advanced Bioconjugation Technologies Beyond Traditional Peptide Ligation

While this compound is a precursor for peptides used in bioconjugation, its direct integration into next-generation ligation technologies remains an area ripe for exploration. lookchem.com Modern bioconjugation seeks site-specificity and bioorthogonality—reactions that occur efficiently in complex biological environments without interfering with native biochemical processes. researchgate.netj-morphology.com

Detailed Research Findings: Future research can leverage the distinct functionalities of this compound. After incorporation into a peptide and removal of the Boc group, the free amine participates in standard amide bond formation. However, the S-benzyl group is typically removed to liberate the cysteine thiol for native chemical ligation (NCL) or maleimide (B117702) conjugation. nih.gov Advanced strategies could move beyond this paradigm.

Emerging techniques such as the Staudinger ligation, copper-catalyzed azide-alkyne cycloaddition (CuAAC), strain-promoted azide-alkyne cycloaddition (SPAAC), and oxime or hydrazone ligations offer a diverse toolkit for creating novel bioconjugates. adcreview.comspirochem.com The primary alcohol of the cys(bzl)-OL residue, often a spectator in traditional synthesis, could be functionalized with an azide (B81097) or alkyne, transforming it into a reactive handle for "click chemistry." d-nb.info This would allow for the site-specific attachment of drugs, imaging agents, or polymers to the C-terminus of a peptide fragment, orthogonal to modifications at the N-terminus or side chains. Similarly, enzymatic bioconjugation methods, which offer high specificity, could be developed to recognize and modify the unique structure of the cys(bzl)-OL moiety. adcreview.com

Table 2: Potential Applications of this compound Derivatives in Advanced Bioconjugation

| Bioconjugation Technology | Potential Role of this compound Derivative | Example Application |

|---|---|---|

| Click Chemistry (CuAAC/SPAAC) | The alcohol can be modified to bear an azide or alkyne handle. spirochem.com | Site-specific labeling of a peptide with a fluorescent dye or PEG polymer. d-nb.info |

| Oxime/Hydrazone Ligation | The alcohol could be oxidized to an aldehyde for ligation with hydroxylamine- or hydrazine-functionalized molecules. spirochem.com | Attachment of a peptide to a surface or nanoparticle. |

| Staudinger Ligation | An azide-modified cys(bzl)-OL residue can react with a phosphine-bearing molecule. nih.gov | Rapid and specific immobilization of peptides. nih.gov |

| Enzymatic Ligation | The unique structure could be a substrate for a specifically engineered ligase. adcreview.com | Highly selective protein-peptide or peptide-drug conjugation. |

Computational Chemistry and Molecular Dynamics for Predicting Peptide Conformation and Interaction

Computational modeling has become an indispensable tool in peptide science, enabling the prediction of structure and dynamics that are often difficult to capture experimentally. escholarship.org For peptides incorporating a this compound residue, computational approaches can provide profound insights into how this non-standard building block influences peptide behavior.

Furthermore, computational design studies have successfully predicted that S-benzylcysteine can be an optimal residue for fitting into specific hydrophobic pockets of target proteins. nih.gov This suggests that peptides incorporating cys(bzl)-OL could be designed in silico to have enhanced binding affinities for specific receptors. MD simulations can model the dynamic interactions between such a peptide and its target, calculating binding energies and identifying key intermolecular contacts, such as hydrogen bonds and π-π stacking involving the benzyl (B1604629) group. nih.govnih.gov This predictive power can accelerate the design of peptidomimetics and peptide-based therapeutics by prioritizing candidates for synthesis and experimental validation.

Development of Novel Protecting Group Strategies Leveraging the Benzyl Thioether and Alcohol Functionalities

The true synthetic versatility of this compound can be unlocked through the development of sophisticated, orthogonal protecting group strategies. springernature.comuniversiteitleiden.nl The presence of three distinct functional groups (Boc-amine, S-benzyl ether, alcohol) allows for complex, multi-step modifications if their reactivity can be precisely controlled. rsc.org

Detailed Research Findings: The S-benzyl group is known for its stability to the basic conditions used for Fmoc removal and the moderate acidic conditions for Boc removal, making it compatible with both major strategies of solid-phase peptide synthesis (SPPS). rsc.orgresearchgate.net Its removal is typically achieved with strong acids like hydrogen fluoride (B91410) or through reduction. However, recent studies have shown that certain S-benzyl derivatives can be cleaved under more specific conditions. For example, scavengers like triisopropylsilane (B1312306) (TIS), commonly used to quench cations during acid deprotection, can actively participate in the reductive cleavage of related protecting groups like p-methoxybenzyl (Mob). sci-hub.se This opens the door to developing finely tuned, reagent-specific deprotection protocols for the S-benzyl group.

Future research could focus on introducing a third protecting group for the primary alcohol of this compound. This group would need to be orthogonal to both the Boc and S-benzyl groups. For instance, a photolabile group or a fluorenylmethyloxycarbonyl (Fmoc) group could protect the alcohol. This would create a powerful synthetic intermediate, as shown in the table below. Such a strategy would enable the sequential and site-specific functionalization of the molecule: first at the N-terminus (via Boc removal), then at the C-terminal alcohol (via its unique deprotection), and finally at the thiol (via S-benzyl removal), allowing for the construction of highly complex and branched peptide architectures. rsc.org

Table 3: A Proposed Orthogonal Strategy for a Triply-Protected cys(bzl)-OL Derivative

| Functional Group | Protecting Group | Deprotection Condition | Potential Subsequent Reaction |

|---|---|---|---|

| α-Amine | Boc | Mild Acid (e.g., TFA) | Peptide chain elongation |

| Primary Alcohol | Photolabile Group (e.g., Nv) | UV Light (365 nm) | Esterification with a drug or linker |

| Thiol | Benzyl (Bzl) | Strong Acid (HF) or Reduction (Na/NH₃) | Disulfide bond formation, alkylation |

Exploration in Novel Materials Science and Nanotechnology Applications as a Molecular Building Block

The self-assembly of small molecules into ordered nanostructures is a frontier in materials science. Peptides and their derivatives are exceptional building blocks due to their defined stereochemistry and capacity for specific non-covalent interactions. mdpi.comnih.gov this compound, as an amphiphilic molecule, is a prime candidate for exploration as a fundamental unit in the bottom-up fabrication of novel nanomaterials.

Detailed Research Findings: Dipeptides derived from benzyl-protected cystine have been shown to self-assemble into well-defined, unbranched nanotubes in aqueous solutions. d-nb.info The driving forces for this assembly are a combination of intermolecular hydrogen bonding between the peptide backbones and π-π stacking interactions between the aromatic benzyl rings. d-nb.info this compound possesses all the necessary features to participate in similar self-assembly processes: a hydrogen-bonding amide group, a hydrophilic alcohol, and two hydrophobic moieties (Boc and benzyl).

Future research will likely investigate the self-assembly properties of this compound and its short peptide derivatives under various conditions (e.g., pH, solvent, temperature). This could lead to the formation of diverse nanostructures such as micelles, vesicles, fibers, or hydrogels. mdpi.com These materials could have applications in drug delivery, tissue engineering, and biosensing. Furthermore, the thiol group, once deprotected, provides a reactive site for functionalizing the surface of these self-assembled nanostructures with metal nanoparticles (e.g., gold) or other active molecules, creating hybrid materials with tailored properties. biosynsis.comresearchgate.net The use of such cysteine derivatives as programmable, nanoscale building blocks is a rapidly expanding area of bionanotechnology. d-nb.inforesearchgate.net

Table 4: Potential Nanomaterials from this compound Building Blocks

| Nanostructure | Key Driving Interactions | Potential Application |

|---|---|---|

| Nanotubes/Fibers | π-π stacking of benzyl groups, backbone H-bonding d-nb.info | Scaffolds for tissue engineering, conductive nanowires |

| Hydrogels | Entanglement of self-assembled fibrillar networks | Controlled drug release, 3D cell culture matrices |

| Functionalized Nanoparticles | Self-assembly followed by deprotection and conjugation at the thiol | Targeted drug delivery, bio-imaging contrast agents researchgate.net |

| Molecularly Imprinted Polymers | Use as a template molecule to create specific binding cavities | Highly selective sensors for small molecules or peptides |

Q & A

Basic Research Questions

Q. How can researchers design effective synthetic routes for Boc-D-cys(bzl)-OL while ensuring reproducibility?

- Methodological Answer : Begin with a thorough literature review using specialized databases like SciFinder or Reaxys to identify existing synthetic protocols . Validate reaction conditions (e.g., solvent, temperature, catalysts) through small-scale pilot experiments. Document procedural details meticulously, including purification methods (e.g., column chromatography, recrystallization) and characterization techniques (e.g., NMR, HPLC). Adhere to guidelines for experimental reporting, such as including raw spectral data in supplementary materials .

Q. What strategies are recommended for resolving contradictions in spectroscopic data (e.g., NMR) for this compound?

- Methodological Answer : Cross-validate data using multiple analytical techniques (e.g., IR, mass spectrometry) and compare results with published reference spectra. For ambiguous peaks, employ 2D NMR (e.g., COSY, HSQC) to resolve structural ambiguities. If discrepancies persist, re-examine synthetic intermediates for potential side reactions or impurities. Document all findings transparently and cite conflicting data sources to support reinterpretation .

Q. How should researchers structure a literature review focused on this compound's applications in peptide chemistry?

- Methodological Answer : Use Boolean operators (AND/OR/NOT) and controlled vocabulary (e.g., "Boc protection," "cysteine derivatives") in databases like Web of Science to identify primary and review articles . Organize findings thematically, highlighting the compound’s role in disulfide bond formation or chiral synthesis. Critically evaluate source quality by prioritizing peer-reviewed journals and avoiding non-scholarly platforms like Wikipedia .

Advanced Research Questions

Q. What computational methods can predict the stability of this compound under varying pH conditions?

- Methodological Answer : Use molecular dynamics (MD) simulations with software like Gaussian or AMBER to model protonation states and degradation pathways. Validate predictions experimentally via accelerated stability testing (e.g., high-temperature HPLC analysis). Cross-reference computational data with experimental kinetics to refine force field parameters .

Q. How can researchers optimize enantiomeric purity during this compound synthesis?

- Methodological Answer : Screen chiral catalysts (e.g., organocatalysts, metal-ligand complexes) using Design of Experiments (DoE) to identify optimal enantioselective conditions. Monitor reaction progress in real-time with chiral HPLC or polarimetry. Apply statistical tools (e.g., ANOVA) to isolate critical variables (e.g., temperature, solvent polarity) .

Q. What frameworks ensure ethical rigor when publishing studies on this compound's biological activity?

- Methodological Answer : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions . For in vitro or in vivo assays, follow institutional review board (IRB) protocols for data integrity and animal welfare. Disclose conflicts of interest and provide raw data in FAIR-compliant repositories (e.g., Zenodo) .

Data Management and Reporting

Q. How should researchers present complex spectral data (e.g., NMR) for this compound in publications?

- Methodological Answer : Include annotated spectra in supplementary materials, highlighting key peaks (e.g., tert-butyl group at ~1.4 ppm). Use tables to summarize integration values and coupling constants. Avoid redundant descriptions in the main text; instead, reference supplementary files with hyperlinks .

Q. What tools facilitate meta-analysis of this compound’s physicochemical properties across studies?

- Methodological Answer : Aggregate data into structured databases (e.g., PubChem, ChemSpider) using standardized formats (e.g., SMILES, InChI). Apply cheminformatics tools like KNIME or Python’s RDKit to identify trends in solubility, logP, or stability .

Conflict Resolution and Peer Review

Q. How to address peer review critiques about incomplete characterization of this compound derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.